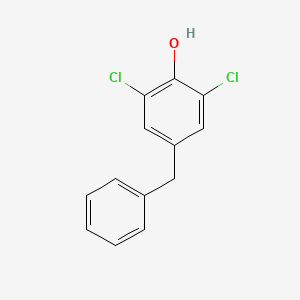
4-Benzyl-2,6-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,6-dichlorophenol is an organic compound with the molecular formula C₁₃H₁₀Cl₂O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and a benzyl group is attached at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyl-2,6-dichlorophenol can be synthesized through the chlorination of 4-benzylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a secondary amine has also been reported to produce high yields of 2,6-dichlorophenol derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-2,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an antiseptic or disinfectant.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-dichlorophenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. The compound’s phenolic structure allows it to denature proteins and disrupt enzymatic functions, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the benzyl group.
4-Benzylphenol: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,4-Dichlorophenol: Chlorine atoms at different positions.
Uniqueness: 4-Benzyl-2,6-dichlorophenol is unique due to the presence of both the benzyl group and the chlorine atoms, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
38932-58-0 |
|---|---|
Molecular Formula |
C13H10Cl2O |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-benzyl-2,6-dichlorophenol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
InChI Key |
NLZPGZAUQYVFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















